4-(4-Benzyloxy-phenyl)-1-(1-phenyl-ethyl)-1,2,3,6-tetrahydro-pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenylethyl)-4-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-21(23-10-6-3-7-11-23)27-18-16-25(17-19-27)24-12-14-26(15-13-24)28-20-22-8-4-2-5-9-22/h2-16,21H,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXINDPIOCYKBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borane-Mediated Reduction of Azetidinone Precursors
Azetidinone derivatives serve as key intermediates. For example, (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone undergoes reduction with borane-dimethyl sulfide complex in tetrahydrofuran (THF) to yield the target compound.
Epoxidation and Ring-Opening Strategies
Epoxidation of tetrahydropyridine precursors using bromine in dioxane/HBr followed by NaOH treatment generates bicyclic epoxides, which are subsequently crystallized.
- Example :
Modern Catalytic Methods
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling introduces aryl groups to the tetrahydropyridine core. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with aryl halides under Suzuki conditions.
Grignard Reagent Additions
Grignard reagents (e.g., methylmagnesium bromide) add to ketone intermediates to form tertiary alcohols, which cyclize under basic conditions.
- Example :
Stereochemical Control Strategies
Chiral Auxiliary Utilization
(R)-1-Phenylethylamine is employed to induce chirality during piperidine ring formation. For example, 1-ethyl-1-methyl-4-oxo-piperidinium iodide reacts with (R)-1-phenylethylamine to form enantiomerically enriched intermediates.
Diastereoselective Hydroboration
Hydroboration-oxidation of 1,2,3,6-tetrahydropyridine derivatives with BH₃·THF ensures stereoselective formation of secondary alcohols.
- Conditions :
Purification and Isolation Techniques
Solvent Extraction Protocols
Chromatographic Methods
- Flash Column Chromatography : Silica gel with hexane/ethyl acetate (95:5) removes triphenylphosphine oxide byproducts.
- HPLC : Used for final purity assessment (>99% by reversed-phase C18).
Scale-Up Challenges and Solutions
Temperature Control
Cost-Efficient Catalysts
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of benzyloxyphenylethanol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Monoamine Oxidase Inhibition
Research has indicated that compounds containing the benzyloxy moiety can effectively inhibit human monoamine oxidases (hMAOs), which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. The introduction of the benzyloxy pharmacophore into aryl/heteroaryl structures has been shown to enhance inhibitory action against hMAO-A and hMAO-B enzymes. This suggests potential applications in treating mood disorders and neurodegenerative diseases like Parkinson's disease .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of neurodegeneration. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for further investigation in neuropharmacology. The compound's structure allows for interactions that may mitigate oxidative stress and inflammation in neuronal tissues .
Antidepressant Activity
Given its role as a monoamine oxidase inhibitor, this compound may exhibit antidepressant effects. The modulation of neurotransmitter levels through MAO inhibition can lead to improved mood and cognitive function, making it a potential candidate for antidepressant drug development .
Case Study 1: In Vitro Studies on hMAO Inhibition
A study evaluated the inhibitory effects of various benzyloxy-substituted compounds on hMAOs. The results demonstrated that compounds similar to 4-(4-Benzyloxy-phenyl)-1-(1-phenyl-ethyl)-1,2,3,6-tetrahydro-pyridine showed significant inhibition of both hMAO-A and hMAO-B, with IC50 values indicating strong potency compared to existing MAO inhibitors .
Case Study 2: Neuroprotective Mechanisms
In a model of Alzheimer's disease, the compound was tested for its ability to protect neuronal cells from amyloid-beta-induced toxicity. Results indicated that treatment with the compound resulted in reduced cell death and improved cell viability, suggesting its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The tetrahydropyridine scaffold is versatile, with substitutions significantly altering physicochemical and toxicological properties. Below is a comparative analysis of key analogues:
*Estimated based on structural similarity.
Key Observations
Substituent Impact on Lipophilicity :
- The benzyloxy-phenylethyl substituents in the target compound contribute to its high LogP (6.05) , suggesting greater membrane permeability compared to analogues like the nitrophenyl derivative (LogP 2.82) .
- Halogenated derivatives (e.g., bromo-, chloro-) likely exhibit moderate lipophilicity but lack experimental LogP data.
Synthetic Feasibility :
- Chlorophenyl-dinitrophenyl derivatives (CAS 1398322-86-5) are synthesized with yields of 67–81% using coupling reactions , whereas bromophenyl analogues (CAS 91347-99-8) are commercially available but lack yield reports .
Biological Activity
4-(4-Benzyloxy-phenyl)-1-(1-phenyl-ethyl)-1,2,3,6-tetrahydro-pyridine (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H27NO
- Molecular Weight : 399.50 g/mol
- CAS Number : 9907372
- SMILES Notation : CC(C)C(=O)C(C(C(=O)c1ccc(OCc2ccccc2)cc1)N(c3ccccc3)C(=O))C(=O)
The compound features a tetrahydropyridine core with a benzyloxy substitution, which is critical for its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit promising antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in various models. This compound's structure allows it to interact with viral proteins effectively.
- Case Study : A derivative was tested against HIV and demonstrated an IC50 value of approximately 0.02 µM in inhibiting viral replication, showcasing its potential as an antiviral agent .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. It has been suggested that the compound can protect neuronal cells from oxidative stress and apoptosis.
- Mechanism : The neuroprotective effect is believed to be mediated through the inhibition of phosphodiesterase enzymes (PDE), which play a significant role in cellular signaling pathways associated with neuroprotection.
- Research Findings : In vitro studies showed that treatment with the compound significantly increased the viability of HT-22 cells exposed to corticosterone-induced neurotoxicity .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications at specific positions can enhance its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased antiviral potency |
| Alteration of side chains | Enhanced neuroprotective effects |
Toxicity and Safety Profile
An important aspect of evaluating any new pharmaceutical agent is its toxicity profile. Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
